molecular formula C25H40N2O6S B564346 Leukotriene D4-d5

Leukotriene D4-d5

Cat. No.: B564346
M. Wt: 501.7 g/mol
InChI Key: YEESKJGWJFYOOK-HXHZKDJLSA-N
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Mechanism of Action

Target of Action

Leukotriene D4-d5, a deuterium-labeled variant of Leukotriene D4, primarily targets the smooth muscles in the body . Its main function is to induce the contraction of these muscles, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability .

Mode of Action

This compound interacts with its targets, the smooth muscles, by inducing their contraction . This interaction results in bronchoconstriction, which is the narrowing of the airways in the lungs, and vasoconstriction, which is the narrowing of blood vessels . Additionally, it increases vascular permeability, allowing more fluids and cells to move from the blood into the tissues .

Biochemical Pathways

This compound is part of the leukotriene family, which are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Pharmacokinetics

It’s known that leukotrienes are mainly produced by immune cells, including neutrophils, mast cells, macrophages, and dendritic cells, because these cells express 5-lipoxygenase (5-lo) and 5-lo-activating protein (flap), both of which are required for leukotriene biosynthesis .

Result of Action

The action of this compound leads to bronchoconstriction and vasoconstriction, which can contribute to the pathogenesis of asthma and acute hypersensitivity . It also increases vascular permeability, which can lead to inflammation and swelling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Leukotriene D4-d5 involves the incorporation of deuterium atoms into the Leukotriene D4 molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The key steps include the deuteration of specific hydrogen atoms in the Leukotriene D4 structure, followed by purification to achieve high isotopic purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the consistent incorporation of deuterium atoms. The final product is subjected to rigorous quality control to ensure high purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Leukotriene D4-d5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .

Scientific Research Applications

Leukotriene D4-d5 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Leukotriene D4-d5 is unique due to its deuterium labeling, which distinguishes it from other leukotrienes. Similar compounds include:

This compound’s uniqueness lies in its use as an internal standard for precise quantification in analytical applications, providing a reliable reference for measuring Leukotriene D4 levels in various biological samples.

Properties

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEESKJGWJFYOOK-HXHZKDJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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